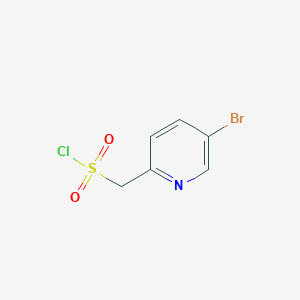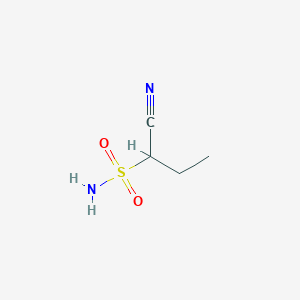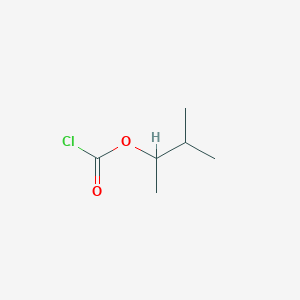![molecular formula C13H18N2O3 B13214984 {1-[2-Amino-1-(3-nitrophenyl)ethyl]cyclobutyl}methanol](/img/structure/B13214984.png)
{1-[2-Amino-1-(3-nitrophenyl)ethyl]cyclobutyl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{1-[2-Amino-1-(3-nitrophenyl)ethyl]cyclobutyl}methanol is a chemical compound with the molecular formula C₁₃H₁₈N₂O₃ and a molecular weight of 250.29 g/mol . This compound is characterized by the presence of an amino group, a nitrophenyl group, and a cyclobutylmethanol moiety, making it a unique structure in organic chemistry.
Preparation Methods
The synthesis of {1-[2-Amino-1-(3-nitrophenyl)ethyl]cyclobutyl}methanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: Introduction of a nitro group to a phenyl ring.
Amination: Conversion of the nitro group to an amino group.
Cyclobutylation: Formation of the cyclobutyl ring.
Methanol Addition: Introduction of the methanol group.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
{1-[2-Amino-1-(3-nitrophenyl)ethyl]cyclobutyl}methanol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions, forming carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, reducing agents like hydrogen or hydrazine for reduction, and oxidizing agents like potassium permanganate for oxidation. Major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
{1-[2-Amino-1-(3-nitrophenyl)ethyl]cyclobutyl}methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {1-[2-Amino-1-(3-nitrophenyl)ethyl]cyclobutyl}methanol involves its interaction with specific molecular targets. The amino and nitrophenyl groups can interact with enzymes and receptors, modulating their activity. The cyclobutylmethanol moiety may influence the compound’s binding affinity and specificity. Detailed studies on its molecular pathways are ongoing to fully elucidate its effects .
Comparison with Similar Compounds
Similar compounds to {1-[2-Amino-1-(3-nitrophenyl)ethyl]cyclobutyl}methanol include:
{1-[2-Amino-1-(4-nitrophenyl)ethyl]cyclobutyl}methanol: Differing by the position of the nitro group on the phenyl ring.
{1-[2-Amino-1-(3-nitrophenyl)ethyl]cyclopropyl}methanol: Differing by the size of the cycloalkyl ring.
{1-[2-Amino-1-(3-nitrophenyl)ethyl]cyclobutyl}ethanol: Differing by the alcohol group attached to the cyclobutyl ring.
These compounds share similar structural features but differ in their chemical and physical properties, influencing their reactivity and applications .
Properties
Molecular Formula |
C13H18N2O3 |
|---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
[1-[2-amino-1-(3-nitrophenyl)ethyl]cyclobutyl]methanol |
InChI |
InChI=1S/C13H18N2O3/c14-8-12(13(9-16)5-2-6-13)10-3-1-4-11(7-10)15(17)18/h1,3-4,7,12,16H,2,5-6,8-9,14H2 |
InChI Key |
UBDSCYHHAIILKD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CO)C(CN)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[(3-Bromophenyl)sulfanyl]cyclohexan-1-one](/img/structure/B13214951.png)

![2-[(1-Ethyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-ol](/img/structure/B13214960.png)
![Ethyl 5,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13214962.png)
![3-[3-(Trifluoromethoxy)phenyl]furan](/img/structure/B13214974.png)

![4,4,4-Trifluoro-2-[3-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B13214990.png)
![1-[2-Oxo-2-(piperazin-1-YL)ethyl]pyrrolidine-2,5-dione](/img/structure/B13215001.png)


